![molecular formula C15H11FO4 B6378753 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% CAS No. 1261907-46-3](/img/structure/B6378753.png)
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95%
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Overview
Description
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% (5-FMC-2FP) is an organic compound with a wide range of potential applications in scientific research. It is a white, crystalline solid with a melting point of 160-162°C and a molecular weight of 270.30 g/mol. 5-FMC-2FP is a derivative of phenol and has the molecular formula C12H11FO3. It is highly soluble in organic solvents such as ethanol, methanol, and ethyl acetate. 5-FMC-2FP is used in various fields such as organic synthesis, biochemistry, and pharmacology. It has been used in a number of studies to investigate the mechanism of action of drugs, and its biochemical and physiological effects.
Scientific Research Applications
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has been used in a number of scientific research applications. It has been used to study the mechanism of action of drugs, such as the anticonvulsant drug phenytoin, and to investigate the biochemical and physiological effects of drugs. It has also been used in studies of enzyme inhibition, receptor binding, and protein-ligand interactions. 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has been used in studies of the structure and function of proteins, such as the enzyme cytochrome c oxidase. In addition, 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has been used in studies of the structure and function of DNA.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% is not fully understood. It is believed to act by inhibiting the activity of enzymes involved in the metabolism of drugs. It is also believed to bind to certain receptors in the body and to interact with proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% have not been extensively studied. However, it has been shown to interact with certain enzymes involved in the metabolism of drugs, as well as with certain receptors in the body that are involved in the regulation of gene expression. In addition, 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has been shown to inhibit the activity of cytochrome c oxidase, an enzyme involved in the production of energy in cells.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% in laboratory experiments is its high solubility in organic solvents such as ethanol, methanol, and ethyl acetate. This makes it easy to handle and use in experiments. However, 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% is not very stable and is prone to oxidation. This means that it must be stored in an airtight container in a cool, dark place.
Future Directions
There are a number of potential future directions for the use of 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% in scientific research. It could be used in studies of the structure and function of proteins, such as the enzyme cytochrome c oxidase. In addition, it could be used in studies of enzyme inhibition, receptor binding, and protein-ligand interactions. It could also be used to study the biochemical and physiological effects of drugs, and to investigate the mechanism of action of drugs. Finally, it could be used in studies of the structure and function of DNA.
Synthesis Methods
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% can be synthesized from the reaction of 3-fluoro-5-methoxycarbonylphenol and formic acid in an ethanol-water mixture. The reaction is carried out under reflux at a temperature of 80°C for 2 hours. The product is then isolated by filtration and recrystallized from ethanol. The yield of the reaction is usually around 95%.
properties
IUPAC Name |
methyl 3-fluoro-5-(4-formyl-3-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)12-4-11(5-13(16)6-12)9-2-3-10(8-17)14(18)7-9/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYFJYQETBPRGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)C=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685311 |
Source
|
Record name | Methyl 5-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol | |
CAS RN |
1261907-46-3 |
Source
|
Record name | Methyl 5-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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